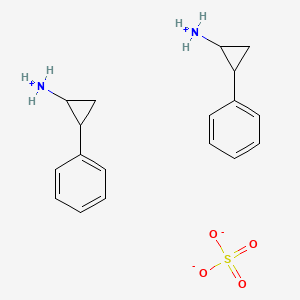

Bis-(2-phenylcyclopropylammonium)sulfate

Description

Contextualization within Cyclopropylamine (B47189) Chemistry and Related Compounds

Cyclopropylamines are a subclass of organic compounds characterized by the presence of an amino group attached to a cyclopropane (B1198618) ring. acs.orgacs.org This structural motif is of significant interest in chemistry due to the unique electronic and steric properties conferred by the three-membered cyclopropane ring. acs.orgacs.org The high ring strain (approximately 60° bond angles instead of the ideal 109.5°) results in C-C bonds with increased p-orbital character, leading to chemical reactivity that is distinct from other cycloalkanes. longdom.org

When combined with a nitrogen atom, these features make cyclopropylamines valuable synthetic intermediates and structural motifs in biologically active molecules. acs.orglongdom.org Bis-(2-phenylcyclopropylammonium)sulfate is a specific example within this class, where a phenyl group is also attached to the cyclopropane ring, adding aromatic properties to the molecule. It is structurally related to phenethylamines, with the alkyl side chain cyclized to form the cyclopropane ring. wikipedia.org The chemistry of cyclopropylamines is diverse, involving ring-opening reactions, cycloadditions, and various synthetic transformations that leverage the strained ring system. acs.orgacs.org

Table 1: Key Structural Features of Cyclopropylamines

| Feature | Description | Implication in Chemistry |

|---|---|---|

| Cyclopropane Ring | A three-membered carbocyclic ring with significant angle strain. | Unique electronic properties and enhanced reactivity. acs.orglongdom.org |

| Amino Group (-NH2) | A functional group containing a nitrogen atom bonded to the cyclopropane ring. | Provides basicity and nucleophilicity, serving as a key site for chemical reactions. acs.org |

| Phenyl Group (in 2-phenyl derivatives) | An aromatic ring attached to the cyclopropane structure. | Influences the molecule's electronic properties, steric hindrance, and potential biological interactions. wikipedia.org |

Historical Perspective of 2-Phenylcyclopropylamine Derivatives in Research

Research into 2-phenylcyclopropylamine derivatives dates back to the mid-20th century. The most notable early example is trans-2-phenylcyclopropylamine, commonly known as tranylcypromine (B92988), which was first synthesized and investigated for its biological activity in the 1940s and 1950s. nih.govacs.org Its recognition as a potent monoamine oxidase (MAO) inhibitor led to its clinical use as an antidepressant and marked a significant milestone in medicinal chemistry. nih.gov

This initial discovery spurred further research into the structure-activity relationships of related compounds. nih.govresearchgate.net Scientists began to synthesize and study a wide array of derivatives to explore how modifications to the phenyl ring or the cyclopropylamine core would affect their chemical and biological properties. nih.govacs.org This research led to the development of compounds with varied applications, from therapeutic agents to molecular probes for studying enzyme mechanisms. nih.govwikipedia.org The 2-phenylcyclopropylamine scaffold has proven to be a versatile template for designing mechanism-based enzyme inhibitors, including for targets beyond MAO, such as lysine-specific demethylase 1 (LSD1). nih.govresearchgate.net

Research Significance of Bis-Ammonium Sulfate (B86663) Salt Forms

The conversion of a parent amine into a salt form, such as the bis-ammonium sulfate, is a common and significant practice in chemical and pharmaceutical research for several reasons. The primary motivation is often to improve the compound's physical properties.

Enhanced Stability and Handling: Amine compounds can be volatile or susceptible to degradation. Converting them into a crystalline salt form, like a sulfate, typically increases their melting point and enhances their stability, making them easier to store, handle, and weigh accurately in a laboratory setting. europa.eu

Improved Solubility: While the freebase form of an amine may have poor solubility in aqueous media, its salt form is often highly water-soluble. wikipedia.org This is crucial for many biochemical and research applications where compounds need to be dissolved in aqueous buffers. westlab.com.auwikipedia.org

Use in Protein Chemistry: Ammonium (B1175870) sulfate is widely used in biochemistry for a technique known as "salting out," which is a common method for protein purification and precipitation. wikipedia.orgwikipedia.org The high solubility and protein-stabilizing properties of ammonium sulfate make it ideal for fractionating complex protein mixtures. wikipedia.org Therefore, a compound in a sulfate salt form is compatible with these experimental conditions.

Crystallization: The formation of a well-defined salt can facilitate the growth of high-quality crystals, which are essential for structural elucidation via X-ray crystallography. The ordered ionic interactions in the crystal lattice of a salt can lead to better diffraction patterns than the parent compound.

In the context of this compound, its formation as a bis-ammonium salt indicates that two molecules of the parent amine associate with one molecule of sulfuric acid. This stoichiometry can influence the crystal packing and physical properties of the resulting solid. nih.gov

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H24N2O4S | alfa-chemistry.comnih.gov |

| Molecular Weight | 364.46 g/mol | alfa-chemistry.comnih.gov |

| CAS Number | 3548-91-2 | alfa-chemistry.com |

| IUPAC Name | 2-phenylcyclopropan-1-amine;sulfuric acid | nih.gov |

Properties

Molecular Formula |

C18H24N2O4S |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(2-phenylcyclopropyl)azanium;sulfate |

InChI |

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4) |

InChI Key |

BKPRVQDIOGQWTG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1[NH3+])C2=CC=CC=C2.C1C(C1[NH3+])C2=CC=CC=C2.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Bis 2 Phenylcyclopropylammonium Sulfate

Strategies for the Stereoselective Synthesis of 2-Phenylcyclopropylamine Precursors

The precursor to the title salt is 2-phenylcyclopropylamine. The synthesis of this amine, particularly the trans isomer, is a critical step. Early methods often resulted in a mixture of cis and trans isomers, requiring separation. google.com More advanced strategies focus on stereoselective reactions to yield the desired isomer directly.

Enantioselective and Diastereoselective Synthesis Routes

The synthesis of 2-phenylcyclopropylamine often begins with the reaction of styrene (B11656) and a diazoacetate, such as ethyl diazoacetate, to form an ester, ethyl 2-phenylcyclopropanecarboxylate. google.com This initial cyclopropanation typically yields a mixture of cis and trans diastereomers. google.com Strategies have been developed to improve the yield of the desired trans isomer. One such method involves isomerizing the cis,trans-ester mixture by refluxing it with sodium ethoxide, which shifts the equilibrium to favor the more stable trans product, achieving a ratio of approximately 95% trans to 5% cis. google.com

Once the trans-2-phenylcyclopropanecarboxylic acid intermediate is obtained, it is converted to the amine via a Curtius rearrangement. google.comgoogle.com This involves converting the carboxylic acid to an acid chloride, followed by reaction with sodium azide (B81097) to form an acyl azide. Upon heating, the acyl azide rearranges to an isocyanate, which is then hydrolyzed to yield trans-2-phenylcyclopropylamine. google.com

The biological activity of the enantiomers of trans-2-phenylcyclopropylamine differs significantly. For instance, the (+)-trans enantiomer has a much greater potency as a monoamine oxidase inhibitor than the (-)-enantiomer. google.com This has driven the development of enantioselective synthetic routes. Asymmetric cyclopropanation reactions, often employing chiral catalysts, can be used to produce enantiomerically enriched cyclopropane (B1198618) derivatives from the outset. acs.org

| Synthetic Step | Description | Key Reagents/Process | Stereochemical Outcome |

| Cyclopropanation | Reaction of styrene with a diazo compound to form the cyclopropane ring. | Styrene, Ethyl diazoacetate | Mixture of cis and trans isomers. google.com |

| Isomerization | Conversion of the cis isomer to the more stable trans isomer. | Sodium ethoxide | Enriches the mixture to ~95% trans isomer. google.com |

| Amine Formation | Conversion of the carboxylic acid intermediate to the primary amine. | Curtius Rearrangement (Thionyl chloride, Sodium azide, Hydrolysis) | Preserves the trans configuration. google.comgoogle.com |

| Enantioselective Routes | Methods to produce a single enantiomer. | Asymmetric catalysts in cyclopropanation. | Enantiomerically pure or enriched product. acs.org |

Optimization of Reaction Conditions for Cyclopropane Ring Formation

The formation of the cyclopropane ring is a pivotal step where reaction conditions can be optimized to maximize yield and stereoselectivity. The Simmons-Smith reaction, which uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), is a well-established method for cyclopropanation of alkenes. nih.govwikipedia.org Modifications of this reaction, such as using diethylzinc (B1219324) and diiodomethane (the Furukawa reagent), can be employed for the synthesis of complex molecules. nih.gov

The choice of catalyst, solvent, and temperature plays a crucial role in metal-catalyzed cyclopropanation reactions using diazo compounds. ethz.ch For instance, catalysts based on rhodium and copper are commonly used to promote the decomposition of diazo compounds and the subsequent transfer of the carbene to an alkene. ethz.ch The solvent can influence the reaction rate and selectivity, with non-basic solvents like dichloromethane (B109758) often preferred. nih.gov The slow addition of the diazo compound is a common technique to prevent its unwanted dimerization. ethz.ch The optimization of these parameters is essential for an efficient and selective synthesis. researchgate.netresearchgate.net

| Parameter | Influence on Cyclopropanation | Example |

| Reagent/Catalyst | Determines reactivity and stereoselectivity. | Use of diethylzinc instead of a Zn-Cu couple can increase reactivity. wikipedia.org Chiral rhodium catalysts for enantioselectivity. ethz.ch |

| Solvent | Affects reaction rate and reagent stability. | Non-basic solvents like 1,2-dichloroethane (B1671644) are often used to avoid reaction with the zinc carbenoid. nih.gov |

| Temperature | Controls reaction rate and can influence side reactions. | Reactions are often run at specific temperatures to balance reaction speed and selectivity. google.com |

| Addition Rate | Prevents unwanted side reactions of the diazo compound. | Slow addition of diazoacetate to the styrene and catalyst mixture minimizes carbene dimerization. ethz.ch |

Formation of Bis-Ammonium Sulfate (B86663) Salts

The free base of 2-phenylcyclopropylamine is an oil, but it is typically prepared and used in its more stable sulfate salt form. google.com

Protonation and Salt Formation Techniques

The formation of bis-(2-phenylcyclopropylammonium)sulfate involves the protonation of two molecules of the 2-phenylcyclopropylamine base with one molecule of sulfuric acid. A common and effective technique involves dissolving the amine in a suitable solvent, such as isopropanol (B130326), and heating the solution. google.com An aqueous solution of sulfuric acid (e.g., 50%) is then added dropwise to the heated amine solution until the pH reaches a specific acidic range, typically between 2.5 and 3.5. google.com After the addition, the mixture is stirred at an elevated temperature (e.g., 60 °C) for a period to ensure complete reaction and then cooled to a low temperature (e.g., 0-5 °C) to induce precipitation of the salt. The resulting solid is isolated by filtration and washed with a solvent like isopropanol to yield the pure sulfate salt. google.com This method provides a product with very high purity (>99.9%). google.com

Crystallization and Polymorphism Studies of the Sulfate Salt

Crystallization is a critical step that determines the physical properties of the final product. The phenomenon where a single compound can exist in multiple crystalline forms is known as polymorphism. mt.com Different polymorphs of a substance, while chemically identical, can have distinct physical properties, including solubility, stability, and dissolution rate. mt.comresearchgate.net

In the pharmaceutical industry, controlling polymorphism is crucial, as an unintended change from a metastable form to a more stable form can occur during processing or storage, potentially altering the product's performance. mt.commdpi.com The crystallization conditions—such as solvent, temperature, agitation speed, and cooling rate—must be precisely controlled to ensure the consistent production of the desired polymorph. mdpi.comresearchgate.net For this compound, the crystallization process described, involving specific solvents, pH, and temperature profiles, is designed to reproducibly obtain a stable crystalline form suitable for its intended use. google.com While specific polymorphism studies on this salt are not detailed in the provided context, the principles of crystallization control are fundamental to its manufacturing. mt.comresearchgate.net

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

To explore and optimize the biological activity of 2-phenylcyclopropylamine, numerous derivatives and analogues have been synthesized. These studies are crucial for understanding the structure-activity relationships (SAR), which dictate how modifications to the molecule's structure affect its interaction with biological targets. researchgate.netnih.gov

Much of the recent derivatization work has focused on the compound's activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.govnih.gov SAR studies have explored modifications at two primary sites: the phenyl ring and the cyclopropylamine (B47189) moiety. nih.gov

For example, introducing substituents onto the phenyl ring, such as an ortho-benzyloxy group, has been shown to enhance selectivity for LSD1 over other enzymes. nih.gov Further modifications, including the synthesis of analogues with aroylamino or benzamide (B126) residues at various positions on the phenyl ring, have been investigated to further probe the binding pocket of the target enzyme. nih.gov Other analogues have been created by altering the amine group itself, for instance, by incorporating a (4-methylpiperazin-1-yl)ethanone substituent. nih.gov These systematic modifications allow researchers to map the structural requirements for potent and selective inhibition, guiding the design of improved therapeutic agents. nih.govnih.govrsc.org

| Analogue Series | Modification Site | Example Substituent | Purpose of Modification |

| Phenyl Ring Analogues | Phenyl group of 2-phenylcyclopropylamine | Aroyl- and arylacetylamino groups nih.gov | To fill the catalytic cleft of the LSD1 enzyme and increase potency. nih.gov |

| Phenyl Ring Analogues | Phenyl group of 2-phenylcyclopropylamine | ortho-Benzyloxy group nih.gov | To improve selectivity for LSD1 over monoamine oxidases. nih.gov |

| Amine Moiety Analogues | Amine group of 2-phenylcyclopropylamine | (4-methylpiperazin-1-yl)ethanone nih.gov | To enhance potency and explore interactions with the target enzyme. nih.gov |

| Hybrid Analogues | Hybrid of mescaline and tranylcypromine (B92988) structures | 3,4,5-trimethoxy substituents on the phenyl ring wikipedia.org | To investigate the effects of combining structural features from different classes of psychoactive compounds. wikipedia.org |

Chemical Modification at the Phenyl Ring

Modifications to the phenyl ring of the tranylcypromine scaffold have been a primary strategy for developing analogues with altered pharmacological profiles, particularly to enhance selectivity and potency for targets like Lysine-Specific Demethylase 1 (LSD1) over MAOs. nih.govnih.gov The spacious substrate-binding pocket in enzymes like LSD1, compared to MAOs, allows for the introduction of various substituents on the phenyl ring to occupy unfilled areas and improve affinity. nih.gov

Initial studies investigated the impact of simple substitutions to protect the ring from metabolic hydroxylation. For instance, analogues with substitutions at the 4-position of the phenyl ring, such as 4-fluorotranylcypromine and 4-methoxytranylcypromine, were synthesized. nih.gov These compounds demonstrated greater inhibition of both MAO-A and MAO-B compared to the parent compound, tranylcypromine, in long-term administration studies. nih.gov Specifically, 4-methoxytranylcypromine was found to be a more potent inhibitor of MAO-A than the 4-fluoro analogue. nih.gov

Further research into developing selective LSD1 inhibitors has led to the synthesis of a wide array of derivatives with more complex substitutions on the phenyl ring. These modifications often involve attaching larger, hindered substituents at the C3 or C4 positions. researchgate.net Structure-activity relationship (SAR) studies have explored aroylamino, arylacetylamino, and substituted benzamide residues at these positions. researchgate.net These efforts aim to exploit interactions with the specific residues within the LSD1 active site to enhance binding and inhibitory activity. researchgate.net For example, introducing hydrophobic or hydrophilic substitutions can act as a "plug" that occupies the substrate-binding cleft of LSD1, anchoring the inhibitor to the flavin adenine (B156593) dinucleotide (FAD) cofactor through a covalent bond. researchgate.net

A systematic SAR study that began with a tranylcypromine derivative (S2157) led to the identification of a novel LSD1 inhibitor, S1427, which exhibited a threefold increase in inhibitory potency against LSD1 and a better safety profile concerning hERG inhibition and liver microsomal stability. nih.gov

Table 1: Phenyl Ring Modified Analogues of this compound

| Compound Name | Modification | Key Finding | Reference |

|---|---|---|---|

| 4-Fluorotranylcypromine | Fluorine at the 4-position of the phenyl ring. | Showed slightly stronger inhibition of MAO-B and greater inhibition of MAO-A compared to tranylcypromine in long-term studies. | nih.gov |

| 4-Methoxytranylcypromine | Methoxy group at the 4-position of the phenyl ring. | More potent inhibitor of MAO-A than 4-fluorotranylcypromine and tranylcypromine in long-term studies. | nih.gov |

| S1427 | Proprietary modification based on derivative S2157. | Exhibited a kinact/Ki value against LSD1 triple that of the parent compound, with lower hERG-inhibitory activity and improved microsomal stability. | nih.gov |

Alterations to the Cyclopropylamine Moiety

While modifications to the phenyl ring and the amine group have been more common, alterations to the cyclopropyl (B3062369) core of tranylcypromine are relatively rare. nih.gov This is likely due to the synthetic challenges and the inherent stereochemistry of the core structure. nih.gov The cyclopropyl ring itself plays a crucial role in the mechanism of action, as it is involved in the formation of a covalent adduct with the FAD cofactor in the active site of target enzymes. nih.gov

Despite the synthetic difficulties, some research has focused on modifying this moiety. One notable approach has been the introduction of fluorine into the cyclopropyl ring. A series of tranylcypromine analogues containing a fluorine atom in the cyclopropyl ring, along with additional substitutions on the phenyl ring, were synthesized and evaluated as LSD1 inhibitors. nih.gov Several of these compounds demonstrated micromolar inhibitory activity against the LSD1 enzyme and showed antiproliferative effects in acute myeloid leukemia cell lines. nih.gov The engagement of LSD1 as the target was confirmed by observing increased levels of cellular biomarkers H3K4me2 and CD86. nih.gov

The stereochemistry of the cyclopropylamine moiety is also critical. The two enantiomers of tranylcypromine exhibit different binding orientations and potencies. For example, (+)-trans-2-phenylcyclopropylamine has a significantly greater potency for MAO inhibition than the (-)-enantiomer. google.com This highlights the importance of the specific three-dimensional arrangement of the phenyl and amino groups on the cyclopropyl scaffold for effective interaction with the enzyme's active site.

Table 2: Cyclopropylamine Moiety Modified Analogues

| Compound Class | Modification | Key Finding | Reference |

|---|---|---|---|

| Fluorinated Analogues | Introduction of a fluorine atom into the cyclopropyl ring. | Compounds showed micromolar inhibition of the LSD1 enzyme and antiproliferative activity in leukemia cell lines. | nih.gov |

Development of Prodrugs and Targeted Analogues

The development of prodrugs represents a strategy to improve the pharmacokinetic properties of tranylcypromine. A prodrug is an inactive compound that is converted into the active drug within the body. One such example is N-(2-cyanoethyl)tranylcypromine (CE-TCP). nih.gov Studies in rats have shown that this analogue can serve as a useful prodrug, providing lower but more sustained concentrations of tranylcypromine in the brain compared to direct administration of the parent drug. nih.gov This approach can potentially modulate the drug's activity profile and duration of action.

Another strategy involves creating chemical delivery systems (CDS) to target the brain. nih.gov Several CDS for tranylcypromine have been synthesized based on a dihydropyridine-pyridinium salt redox system. In this approach, a dihydronicotinate carrier is attached to the amino group of tranylcypromine. This modification increases the lipophilicity of the compound, facilitating its passage across the blood-brain barrier. Once in the brain, the carrier is oxidized to the charged pyridinium (B92312) salt form, trapping the drug-carrier conjugate. Subsequent enzymatic cleavage would then release the active tranylcypromine. nih.gov

Beyond prodrugs, significant research has focused on developing targeted analogues of tranylcypromine that exhibit high potency and selectivity for specific enzymes, moving beyond the original MAO targets. A major focus has been the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme implicated in various cancers. researchgate.netwikipedia.org Numerous tranylcypromine-based derivatives have been designed and synthesized as potent and selective LSD1 inhibitors. nih.govresearchgate.netscilit.com These analogues often feature modifications to the phenyl ring to enhance interactions within the LSD1 active site, leading to improved inhibitory constants (kinact/Ki) and selectivity over MAO-A and MAO-B. researchgate.net The development of these targeted analogues holds promise for applications in oncology and other areas where LSD1 dysregulation is a factor. wikipedia.orgscilit.com

Table 3: Prodrugs and Targeted Analogues of this compound

| Compound Name/Class | Type | Rationale/Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| N-(2-cyanoethyl) tranylcypromine (CE-TCP) | Prodrug | In vivo conversion to tranylcypromine. | Provides lower but more sustained brain concentrations of tranylcypromine. | nih.gov |

| Dihydropyridine-based CDS | Prodrug/Chemical Delivery System | Increased lipophilicity for brain entry, followed by redox conversion to trap the drug in the CNS. | Substituted carbamate-type derivatives showed increased lipophilicity. | nih.gov |

Molecular Mechanisms and Preclinical Biological Interactions of Bis 2 Phenylcyclopropylammonium Sulfate

Investigation of Enzyme Inhibition Profiles

The inhibitory activity of Bis-(2-phenylcyclopropylammonium)sulfate is multifaceted, targeting multiple enzymes with varying degrees of potency. Understanding these inhibition profiles is crucial for elucidating its pharmacological effects.

The potency of this compound as an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the concentration of the compound required to achieve 50% inhibition of enzyme activity and its binding affinity to the enzyme, respectively.

Research has established the IC50 values of tranylcypromine (B92988) for its primary targets. For the monoamine oxidase (MAO) enzymes, the IC50 values are 2.3 µM for MAO-A and 0.95 µM for MAO-B. researchgate.netdrugbank.com This indicates a slight preference for inhibiting the MAO-B isoenzyme. wikipedia.org In addition to its well-known effects on MAOs, tranylcypromine also inhibits Lysine-Specific Demethylase 1 (LSD1), a key enzyme in histone modification, with an IC50 value of less than 2 µM. wikipedia.org Another source reports an IC50 for LSD1 of 20.7 µM. drugbank.com

Table 1: IC50 Values for this compound Inhibition

| Enzyme Target | IC50 Value (µM) |

|---|---|

| Monoamine Oxidase A (MAO-A) | 2.3 researchgate.netdrugbank.com |

| Monoamine Oxidase B (MAO-B) | 0.95 researchgate.netdrugbank.com |

| Lysine-Specific Demethylase 1 (LSD1) | < 2 wikipedia.org, 20.7 drugbank.com |

A defining characteristic of the interaction between this compound and its target enzymes is the irreversible nature of the binding. wikipedia.orgnih.gov This irreversible inhibition is a result of the formation of a stable, covalent bond between the inhibitor and the enzyme. nih.gov

Specifically, tranylcypromine acts as a mechanism-based or "suicide" inhibitor. nih.gov This process involves the enzyme's own catalytic activity transforming the inhibitor into a reactive species, which then covalently modifies the enzyme, leading to its inactivation. nih.gov Because of this irreversible binding, the restoration of enzyme activity is not a matter of the drug dissociating from the enzyme, but rather requires the synthesis of new enzyme molecules by the body. nih.gov This contributes to the prolonged pharmacodynamic effects of the compound, which can last for several days to weeks, despite its relatively short plasma half-life. wikipedia.org

The primary and most extensively studied enzyme targets of this compound are the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases: Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 1 (LSD1). wikipedia.orgnih.govasco.org

MAO-A and MAO-B are two distinct isoforms of monoamine oxidase that differ in their substrate preferences and tissue distribution. MAO-A is predominantly found in the periphery and is responsible for the breakdown of monoamines such as serotonin (B10506), norepinephrine, epinephrine, dopamine (B1211576), and tyramine. drugbank.com MAO-B is primarily located in the brain and acts on substrates including phenylethylamine, norepinephrine, epinephrine, and dopamine. drugbank.com this compound is a non-selective inhibitor, meaning it inhibits both MAO-A and MAO-B. wikipedia.orgnih.gov However, kinetic data indicate a slight preference for the inhibition of MAO-B over MAO-A. wikipedia.org

LSD1 is a histone demethylase that specifically removes methyl groups from mono- and dimethylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). tandfonline.comnih.gov Tranylcypromine has been identified as a potent inhibitor of LSD1. wikipedia.org The structural and catalytic similarities between MAOs and LSD1, particularly the presence of the FAD cofactor, provide a basis for the inhibitory activity of tranylcypromine on both classes of enzymes. nih.gov

The irreversible inhibition of MAOs and LSD1 by this compound is facilitated by a covalent interaction with the FAD cofactor within the enzyme's active site. nih.govasco.org The mechanism is believed to involve a radical-based process. nih.gov

Crystal structure analysis of the LSD1-tranylcypromine complex has provided detailed insights into this interaction. These studies have shown that tranylcypromine forms a covalent adduct with the FAD cofactor. nih.govpatsnap.com The structure reveals that the phenyl ring of the FAD-tranylcypromine adduct does not form extensive interactions with the active-site residues of LSD1. patsnap.com This observation has been instrumental in the design of more potent and selective LSD1 inhibitors by modifying the phenyl ring of tranylcypromine to better engage with neighboring residues in the active site. patsnap.com

While the primary mechanism of action for this compound on its main targets (MAOs and LSD1) is irreversible, covalent inhibition at the active site, there is limited evidence to suggest allosteric modulation or non-competitive inhibition as a significant mode of action for these enzymes. The available research strongly points towards a direct, mechanism-based inactivation.

However, studies investigating the effects of tranylcypromine on other enzymes, such as cytochrome P450s, have shown different inhibition kinetics. For instance, tranylcypromine has been demonstrated to be a noncompetitive inhibitor of CYP2C9. researchgate.net This indicates that it can bind to a site on the enzyme other than the active site, thereby reducing its catalytic efficiency without directly competing with the substrate.

Identification and Characterization of Specific Enzyme Targets (e.g., Monoamine Oxidases, Lysine Specific Demethylases)

Receptor Binding and Ligand-Target Interactions (e.g., G-protein coupled receptors, ion channels)

This compound, more commonly known as tranylcypromine sulfate (B86663), is a well-established monoamine oxidase (MAO) inhibitor. Its primary ligand-target interactions involve the irreversible inhibition of both MAO-A and MAO-B enzymes. nih.gov This inhibition is non-selective and is central to its pharmacological activity. nih.gov By inhibiting these enzymes, tranylcypromine prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft. nih.gov

Beyond its primary targets, tranylcypromine has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), a histone demethylase that plays a crucial role in the regulation of gene expression. nih.gov This interaction is also irreversible and has garnered interest for its potential applications in oncology. nih.gov

Direct interactions with a broad spectrum of G-protein coupled receptors (GPCRs) and ion channels appear to be limited. Instead, the effects of tranylcypromine on various signaling systems are largely considered to be indirect consequences of elevated monoamine levels. For instance, studies have shown that chronic administration of tranylcypromine can lead to a down-regulation of β-adrenergic and 5-HT2 receptors. mpa.se Furthermore, research has indicated that tranylcypromine treatment can increase the density of cannabinoid CB1 receptors in the prefrontal cortex and hippocampus. nih.gov This effect is thought to be a result of the enhanced monoaminergic neurotransmission regulating the endocannabinoid system. nih.gov

A study using tranylcypromine-derived probes in human cell lines (SH-SY5Y and HeLa) identified several potential off-targets, including aldehyde dehydrogenases (ALDHs), suggesting a broader range of protein interactions than previously understood. rsc.org However, the functional consequences of these interactions are still under investigation. rsc.org

| Target | Interaction Type | Cell/System Studied | Observed Effect | Reference |

| Monoamine Oxidase A (MAO-A) | Irreversible Inhibition | Human Platelets, Brain Tissue | Inhibition of monoamine breakdown | nih.gov |

| Monoamine Oxidase B (MAO-B) | Irreversible Inhibition | Human Platelets, Brain Tissue | Inhibition of monoamine breakdown | nih.gov |

| Lysine-Specific Demethylase 1 (LSD1) | Irreversible Inhibition | Various Cancer Cell Lines | Inhibition of histone demethylation, anti-proliferative effects | nih.gov |

| Cannabinoid CB1 Receptors | Indirect (Increased Density) | Rat Prefrontal Cortex and Hippocampus | Increased receptor binding density | nih.gov |

| β-Adrenergic Receptors | Indirect (Down-regulation) | Rat Brain | Decreased receptor density | mpa.se |

| 5-HT2 Receptors | Indirect (Down-regulation) | Rat Cortex | Decreased receptor density | mpa.se |

| Aldehyde Dehydrogenases (ALDHs) | Irreversible Binding (Off-target) | SH-SY5Y and HeLa Cells | Putative off-target binding | rsc.org |

Modulation of Intracellular Signaling Pathways in In Vitro Models

The primary mechanism of this compound (tranylcypromine) in modulating intracellular signaling is through its inhibition of MAO and LSD1, which in turn affects a variety of downstream pathways.

In the context of neuroinflammation, tranylcypromine has been shown to suppress lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglial cells. nih.govnih.gov This is achieved through the modulation of the Toll-like receptor 4 (TLR4)/extracellular signal-regulated kinase (ERK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.govnih.gov Specifically, tranylcypromine treatment was found to inhibit the LPS-mediated activation of ERK and subsequently reduce the levels of nuclear phosphorylated STAT3 (p-STAT3) and phosphorylated NF-κB (p-NF-κB). nih.gov

The inhibition of LSD1 by tranylcypromine also has significant effects on intracellular signaling, particularly in cancer cells. LSD1 is a key regulator of gene transcription, and its inhibition can lead to the reactivation of tumor suppressor genes. In acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cell lines, tranylcypromine-based inhibitors induced the expression of LSD1 target genes such as GFI-1b and ITGAM. nih.gov In a model of corneal neovascularization, tranylcypromine was found to reduce alkali burn-induced neovascularization and ferroptosis by suppressing the hypoxia-inducible factor-1α (HIF-1α) pathway. nih.gov This effect was linked to the regulation of the JAK2/STAT3 pathway, which controls HIF-1α expression. nih.gov

Furthermore, in human-induced pluripotent stem cell (hiPSC)-derived cerebral organoids, tranylcypromine treatment was shown to suppress the transcriptional activity of BHC110/LSD1-targeted genes and increase the expression of histone di-methylated K4, confirming its impact on epigenetic signaling pathways in a 3D brain model. nih.gov

| Signaling Pathway | In Vitro Model | Key Findings | Reference |

| TLR4/ERK/STAT3 | BV2 Microglial Cells | Suppression of LPS-induced IL-1β and IL-6 mRNA levels; Inhibition of LPS-mediated ERK, STAT3, and NF-κB phosphorylation. | nih.govnih.gov |

| HIF-1α Pathway | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of hypoxia/reoxygenation-induced ferroptosis and angiogenesis. | nih.gov |

| JAK2/STAT3/HIF-1α | In vivo (Corneal Alkali Burn Model) with in vitro implications | TCP partially reversed the increase in p-JAK2/JAK2 and p-STAT3/STAT3 ratios, which control HIF-1α expression. | nih.gov |

| LSD1-mediated Gene Transcription | AML (MV4-11) and APL (NB4) Cell Lines | Induction of LSD1 target genes (GFI-1b, ITGAM, KCTD12). | nih.gov |

| BHC110/LSD1 Target Gene Expression | hiPSC-Derived Cerebral Organoids | Suppression of transcriptional activity of BHC110/LSD1-targeted genes and increased H3K4me2. | nih.gov |

Assessment of Biological Activities in Preclinical In Vitro Assays (e.g., cell-based assays, organotypic cultures)

The biological activities of this compound (tranylcypromine) have been evaluated in a variety of preclinical in vitro assays, primarily focusing on its anti-cancer and neuro-modulatory effects.

In the realm of oncology, numerous cell-based assays have demonstrated the anti-proliferative effects of tranylcypromine and its derivatives, largely attributed to their LSD1 inhibitory activity. In acute myeloid leukemia (AML) cell lines such as MV4-11 and NB4, tranylcypromine analogues exhibited sub-micromolar cell growth inhibition. nih.govchemrxiv.org However, in a study using LNCaP-LN3 human prostate cancer cells, tranylcypromine, in contrast to another MAO inhibitor pargyline, was found to increase cellular proliferation. spandidos-publications.com This suggests that the effect of tranylcypromine on cell proliferation can be cell-type specific.

The neuro-modulatory activities of tranylcypromine have been investigated in cell culture models of neuroinflammation. In BV2 microglial cells, tranylcypromine was shown to selectively suppress the production of pro-inflammatory cytokines such as IL-1β and IL-6 following stimulation with lipopolysaccharide (LPS). nih.govnih.gov MTT assays confirmed that this effect was not due to cytotoxicity at the concentrations tested. nih.gov

A significant advancement in the in vitro assessment of tranylcypromine's effects on the central nervous system comes from studies using human-induced pluripotent stem cell (hiPSC)-derived cerebral organoids. In this 3D organotypic culture model, tranylcypromine was found to induce neurotoxicity at higher concentrations, leading to a dose-dependent decrease in cell proliferation (measured by Ki-67 expression) and an increase in apoptosis (measured by cleaved caspase 3 expression). nih.govfrontiersin.org Furthermore, treatment with tranylcypromine impaired the density and arrangement of neurons and astrocytes within the organoids. nih.govresearchgate.net These findings highlight the utility of organoid models in assessing the complex cellular and molecular effects of compounds on human brain tissue in vitro.

| Assay Type | Cell/Organoid Model | Biological Activity Assessed | Key Findings | Reference |

| Cell Proliferation Assay | Acute Myeloid Leukemia (AML) Cell Lines (MV4-11, NB4) | Anti-proliferative activity | Sub-micromolar inhibition of cell growth by tranylcypromine analogues. | nih.govchemrxiv.org |

| Cell Proliferation Assay | Human Prostate Cancer Cells (LNCaP-LN3) | Cellular proliferation | Increased cellular proliferation compared to control. | spandidos-publications.com |

| Neuroinflammation Assay (RT-PCR) | BV2 Microglial Cells | Pro-inflammatory cytokine production | Selective suppression of LPS-induced IL-1β and IL-6 mRNA levels. | nih.govnih.gov |

| Cell Viability Assay (MTT) | BV2 Microglial Cells | Cytotoxicity | No significant cytotoxicity at effective concentrations. | nih.gov |

| Cerebral Organoid Proliferation Assay (Ki-67) | hiPSC-Derived Cerebral Organoids | Cellular proliferation | Dose-dependent decrease in Ki-67 expression. | nih.gov |

| Cerebral Organoid Apoptosis Assay (Cleaved Caspase 3) | hiPSC-Derived Cerebral Organoids | Apoptosis | Significant increase in cleaved caspase 3 expression at concentrations ≥ 1 µM. | nih.gov |

| Cerebral Organoid Neurotoxicity Assay (Immunostaining) | hiPSC-Derived Cerebral Organoids | Neuronal and astrocyte integrity | Impaired cell density and arrangement of neurons (TUJ1+) and astrocytes (GFAP+). | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Bis 2 Phenylcyclopropylammonium Sulfate and Its Analogues

Correlation of Chemical Structure with Enzyme Inhibitory Potency

Research into the SAR of tranylcypromine (B92988) has demonstrated that modifications to its phenyl ring significantly impact its enzyme inhibitory potency, particularly against LSD1. The core idea behind these modifications is to add substituents that can occupy a large catalytic cleft present in the enzyme, thereby enhancing binding and efficacy. nih.gov

Studies have explored adding various residues to the C3 (meta) and C4 (para) positions of the phenyl ring. One such study prepared three series of TCP analogues:

Aroyl- and arylacetylamino derivatives

Z-amino acylamino derivatives

Double-substituted benzamide (B126) derivatives nih.gov

Many of these analogues, particularly those from the first and third series, exhibited potent LSD1 inhibition with IC50 values in the low nanomolar range. nih.gov The position of the substituent on the phenyl ring was found to be critical. For a series of benzamide derivatives, compounds with substituents at the meta position were slightly more potent than their para-substituted counterparts, while ortho-substituted isomers were considerably less effective. nih.gov

Furthermore, the complexity of the substituent plays a role. The addition of a second substituent to the benzamide ring generally did not improve inhibitory potency. In one instance, incorporating a piperidine (B6355638) ring into a meta-substituted analogue resulted in a tenfold decrease in potency, highlighting a delicate balance between substituent size, shape, and potency. nih.gov Other structural modifications have also led to the discovery of highly potent LSD1 inhibitors, with some derivatives showing IC50 values as low as 11 nM and 17 nM, coupled with good selectivity over the related MAO-B enzyme. nih.gov

The parent compound, tranylcypromine, has IC50 values of 5.8 µM for LSD1, 23.6 µM for MAO-A, and 4.02 µM for MAO-B. The development of analogues with nanomolar potency against LSD1 represents a significant enhancement of inhibitory activity. nih.govnih.gov

| Compound Type | Substitution Position | Relative LSD1 Potency nih.gov |

|---|---|---|

| Benzamide Analogue | meta | High |

| Benzamide Analogue | para | Moderate-High |

| Benzamide Analogue | ortho | Low |

| Double-Substituted Benzamide | meta/para | Generally no improvement over single substitution |

| Meta-substituted with Piperidine Ring | meta | 10-fold decrease vs. parent meta-analogue |

Impact of Stereoisomerism on Biological Activity and Selectivity

Tranylcypromine is administered as a racemic mixture of its two enantiomers. drugbank.com The influence of this stereoisomerism on biological activity has been a subject of investigation, yielding intriguing and sometimes varied results depending on the specific analogue and the target enzyme complex.

One early study examining LSD1 inhibition found that the individual enantiomers of tranylcypromine, (+)-TCP and (-)-TCP, and the racemic mixture, (±)-TCP, all displayed nearly identical inhibitory activity against the isolated enzyme. researchgate.net This suggests that for the unsubstituted parent compound, stereochemistry at the cyclopropane (B1198618) ring does not significantly alter its interaction with the enzyme's active site in vitro. researchgate.net

However, this lack of stereoselectivity does not hold true for all tranylcypromine analogues. In the same study, a derivative designated (1R, 2S)-6 was found to be significantly more potent at inhibiting LSD1 than racemic tranylcypromine. researchgate.net In contrast, a separate investigation into a different analogue, NCL-1, found that the (1S,2R) enantiomer was approximately four times more potent in inactivating LSD1 than the (1R,2S) enantiomer. researchgate.net At a cellular level, while both enantiomers of NCL-1 showed similar activity against some cell lines, the (1S,2R) form was four times more potent against HeLa cells. researchgate.net

These discrepancies suggest that the impact of stereoisomerism is highly dependent on the specific chemical modifications made to the tranylcypromine scaffold. The differences observed in cellular assays may also be due to selectivity for LSD1 when it is part of larger protein complexes, such as those involving CoREST or HDAC1. researchgate.net

| Compound | Stereoisomer | Enzyme/Target | Inhibitory Potency (Ki or IC50) researchgate.net |

|---|---|---|---|

| Tranylcypromine (TCP) | (±)-TCP (racemic) | LSD1 | Ki = 25.0 µM |

| Tranylcypromine (TCP) | (+)-TCP | LSD1 | Ki = 26.6 µM |

| Tranylcypromine (TCP) | (-)-TCP | LSD1 | Ki = 28.1 µM |

| NCL-1 | (1S,2R)-NCL-1 | LSD1 | IC50 = 1.6 µM |

| NCL-1 | (1R,2S)-NCL-1 | LSD1 | IC50 = 6.7 µM |

Conformational Analysis and its Influence on Ligand-Target Binding

Conformational analysis, particularly through methods like X-ray crystallography, has been instrumental in understanding how tranylcypromine and its analogues bind to their enzyme targets. These studies provide a three-dimensional view of the ligand-target interaction, revealing the precise orientation of the inhibitor within the active site and informing rational drug design.

Crystallographic studies of LSD1 in complex with stereoisomers of tranylcypromine have confirmed the mechanism of inhibition. These analyses showed that the inhibitor forms a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov This irreversible binding is a key feature of its inhibitory action against both MAO and LSD1. patsnap.com

Crucially, these structural analyses also highlighted the presence of a large, open cleft within the active site of LSD1, adjacent to where the tranylcypromine molecule binds. nih.gov This observation was pivotal, as it provided a clear rationale for the SAR strategy of introducing large substituents onto the phenyl ring of TCP. The hypothesis, which has been borne out by the synthesis of more potent inhibitors, was that these added chemical groups could occupy this open cleft, creating additional points of contact with the enzyme and thereby increasing binding affinity and inhibitory activity. nih.gov This represents a classic example of how conformational and structural data can directly influence the strategic design of more effective enzyme inhibitors.

Identification of Key Pharmacophoric Features

The collective SAR and structural data allow for the identification of the key pharmacophoric features of the Bis-(2-phenylcyclopropylammonium)sulfate scaffold required for potent enzyme inhibition. A pharmacophore represents the essential steric and electronic features necessary for optimal interaction with a biological target.

For this class of inhibitors, the key features are:

The Cyclopropylamine (B47189) Moiety : The primary amine on the cyclopropyl (B3062369) ring is the critical functional group responsible for the mechanism-based inactivation of flavin-dependent enzymes like MAO and LSD1. nih.govpatsnap.com It is the reactive center that forms a covalent adduct with the FAD cofactor.

The Rigid Cyclopropyl Scaffold : This three-membered ring provides a conformationally restricted structure. This rigidity correctly orients the reactive primary amine and the phenyl ring for optimal interaction within the enzyme's active site. The trans relationship between the amino group and the phenyl group is a defining feature of the active molecule. wikipedia.org

The Phenyl Ring : This aromatic group is a crucial binding element that fits into a hydrophobic pocket of the target enzyme. More importantly, it serves as a versatile anchor for chemical modification. As SAR studies have shown, attaching substituents at the meta or para positions can dramatically enhance potency by allowing the molecule to engage with adjacent regions of the active site. nih.gov

Preclinical Pharmacokinetics and Metabolism of Bis 2 Phenylcyclopropylammonium Sulfate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Tranylcypromine (B92988) is efficiently absorbed after oral administration in animal models. nih.gov It exhibits a large volume of distribution, indicating extensive movement into tissues from the bloodstream. nih.gov The compound is primarily cleared from the body through metabolic processes, followed by excretion, mainly in the urine. nih.gov

Systemic Exposure and Bioavailability Assessment in Various Animal Species

Following oral administration in animal models, tranylcypromine is well-absorbed. nih.gov Although specific bioavailability percentages in preclinical species are not extensively detailed in the provided search results, the compound's efficient absorption suggests substantial systemic exposure. nih.gov The pharmacokinetic half-life of tranylcypromine is relatively short, around two hours in animal models. researchgate.netnih.gov However, due to its irreversible inhibition of monoamine oxidase (MAO), its pharmacodynamic effects are much longer-lasting, extending for up to a week. researchgate.netnih.gov

Pharmacokinetic parameters derived from a hypothetical one-compartment model fitting mean values from various studies suggest a volume of distribution of approximately 1.75 L/kg. researchgate.net

Interactive Table: Hypothetical Pharmacokinetic Parameters of Tranylcypromine in an Animal Model

| Parameter | Value | Unit |

|---|---|---|

| Bioavailability (f) | 0.5 | - |

| Volume of Distribution (V) | 1.75 | L/kg |

| Absorption Rate Constant (ka) | 3 | h⁻¹ |

| Elimination Rate Constant (ke) | 0.3465 | h⁻¹ |

Note: These values are based on a hypothetical model and may not represent specific values from a single preclinical study. researchgate.net

Tissue Distribution Patterns and Compartmental Analysis in Preclinical Models

Tranylcypromine distributes widely throughout the body, as indicated by its volume of distribution ranging from 1.1 to 5.7 L/kg in various species. nih.gov Studies in rats have shown that tranylcypromine affects serotonin (B10506) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in numerous brain regions. nih.gov Following administration, serotonin levels rise, and 5-HIAA levels fall in the cerebellum, medulla, hypothalamus, striatum, midbrain, hippocampus, and cortex. nih.govnih.gov This indicates that the compound readily crosses the blood-brain barrier and distributes to its sites of action within the central nervous system. nih.govpatsnap.com

In rats, tranylcypromine treatment was also found to modulate the endocannabinoid system in various brain regions, including the prefrontal cortex, hippocampus, and hypothalamus, further demonstrating its distribution and activity within the brain. nih.gov

Elucidation of Metabolic Pathways and Identification of Metabolites

The primary routes of metabolism for tranylcypromine in animal models are phase I reactions, including ring hydroxylation and N-acetylation. researchgate.netnih.govresearchgate.net This biotransformation occurs mainly in the liver. nih.gov

Identified metabolites include:

p-hydroxytranylcypromine (4-hydroxytranylcypromine) researchgate.netwikipedia.org

N-acetyltranylcypromine researchgate.netwikipedia.org

N-acetyl-p-hydroxytranylcypromine researchgate.netwikipedia.org

These metabolites have been shown to possess weak MAO-inhibiting properties, being less potent than the parent compound, tranylcypromine. researchgate.net While once debated, it is now largely accepted from studies in rats and humans that amphetamine is not a metabolite of tranylcypromine. nih.govwikipedia.org

The metabolism of tranylcypromine involves the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies have demonstrated that tranylcypromine can inhibit several CYP enzymes. nih.gov Specifically, it acts as a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9. nih.gov Tranylcypromine is also known to inhibit CYP2A6 at therapeutic concentrations. researchgate.netnih.govwikipedia.orgpsychiatryonline.org

Interactive Table: In Vitro Inhibitory Effects of Tranylcypromine on CYP Enzymes

| Enzyme | Type of Inhibition | Ki (μM) |

|---|---|---|

| CYP2C19 | Competitive | 32 |

| CYP2C9 | Noncompetitive | 56 |

Note: Ki represents the inhibition constant. nih.gov

While the primary metabolic pathways for tranylcypromine are hydroxylation and acetylation, phase II conjugation reactions like glucuronidation and sulfation are common routes for the metabolism of xenobiotics. researchgate.netfrontiersin.org These pathways increase the water solubility of metabolites, facilitating their excretion. frontiersin.org Although direct evidence for extensive glucuronidation or sulfation of tranylcypromine itself is not prominent in the provided search results, the formation of hydroxylated metabolites like p-hydroxytranylcypromine creates a substrate for these conjugation pathways. researchgate.netnih.govresearchgate.net Generally, glucuronidation is a major metabolic pathway for many drugs, catalyzed by UDP-glucuronosyltransferases (UGTs). frontiersin.org

Excretion Kinetics and Routes (Renal, Biliary, Fecal) in Animal Models

The primary route of excretion for tranylcypromine and its metabolites is through the urine. nih.gov Following metabolism in the liver, the more water-soluble metabolites are transported to the kidneys for elimination. nih.gov The relatively short elimination half-life of approximately two hours in animal models indicates efficient clearance from the body. researchgate.netnih.gov While urinary excretion is the main pathway, fecal excretion is also a possible, though likely minor, route. wikipedia.org

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Settings

PK/PD modeling is a critical tool in drug development that integrates pharmacokinetic data (what the body does to the drug) and pharmacodynamic data (what the drug does to the body) to describe the relationship between drug exposure and its effect over time. catapult.org.ukevotec.com For Bis-(2-phenylcyclopropylammonium)sulfate, preclinical PK/PD modeling focuses on correlating the concentration of tranylcypromine with its primary pharmacological effect: MAO inhibition.

Establishing a clear relationship between the exposure to a drug and the resulting pharmacological response is a cornerstone of preclinical PK/PD analysis. catapult.org.uk In animal studies involving tranylcypromine, the primary pharmacodynamic endpoint is typically the degree of MAO inhibition in the brain or other tissues. Research has demonstrated that tranylcypromine administration leads to a dose-dependent increase in brain levels of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576), which is a direct consequence of MAO inhibition. researchgate.netnih.gov

Studies in rats have shown that different stereoisomers of tranylcypromine can result in varying degrees of MAO inhibition and subsequent behavioral effects. For instance, pretreatment with the racemic mixture or individual isomers can lead to significant MAO inhibition, ranging from 60% to nearly 100%. nih.gov This inhibition is directly linked to changes in neurotransmitter levels and observable behaviors in animal models of depression. researchgate.netnih.gov The relationship between tranylcypromine exposure and MAO inhibition is not always linear and can be influenced by the specific isomer used. nih.gov

The table below illustrates a hypothetical exposure-response relationship based on findings from preclinical studies, demonstrating how different plasma concentrations of tranylcypromine might correlate with the extent of MAO-A and MAO-B inhibition in the rat brain.

| Tranylcypromine Plasma Exposure (ng/mL) | MAO-A Inhibition (%) | MAO-B Inhibition (%) | Observed Effect |

|---|---|---|---|

| 10 | 30 | 35 | Minimal increase in neurotransmitter levels |

| 25 | 65 | 70 | Significant increase in serotonin and norepinephrine |

| 50 | 85 | 90 | Near-maximal MAO inhibition |

| 100 | >95 | >95 | Plateau of primary pharmacological effect |

This table is a representative model based on published preclinical research principles and is for illustrative purposes only. Actual values may vary.

Interspecies scaling is a mathematical approach used to predict the pharmacokinetics of a drug in humans based on data obtained from preclinical animal studies. nih.govaplanalytics.com This process, often employing allometry, relates pharmacokinetic parameters to the body weight of the animal species. aplanalytics.com The goal is to provide a reasonable estimate of human PK parameters to guide the design of initial clinical trials. evotec.com

The simple allometric equation is often used for this purpose:

Y = aWb

Where:

Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent.

For many drugs, clearance (CL) and volume of distribution (Vd) scale with body weight exponents of approximately 0.75 and 1.0, respectively. youtube.com However, for a compound like tranylcypromine, whose primary mechanism is irreversible enzyme inhibition, predicting the pharmacodynamic timeline in humans is more complex than simply scaling pharmacokinetic parameters. While the drug itself is cleared rapidly, the recovery of MAO activity depends on the synthesis of new enzyme, a process that is not directly related to the drug's concentration. researchgate.netsemanticscholar.org

Therefore, predictive modeling for tranylcypromine involves a more nuanced approach. It combines allometric scaling of basic PK parameters from multiple species with mechanistic models that account for the rate of MAO synthesis. This allows for a more accurate prediction of the duration of the pharmacological effect in humans.

The following table provides an example of pharmacokinetic parameters for a hypothetical compound with properties similar to tranylcypromine across different preclinical species, which would be used for allometric scaling.

| Species | Body Weight (kg) | Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Half-life (hr) |

|---|---|---|---|---|

| Mouse | 0.02 | 1.8 | 2.5 | 1.0 |

| Rat | 0.25 | 1.2 | 2.0 | 1.2 |

| Dog | 10 | 0.6 | 1.8 | 2.1 |

| Monkey | 5 | 0.8 | 1.9 | 1.7 |

This table contains illustrative data for the purpose of explaining the principles of interspecies scaling and does not represent actual study results for this compound.

By plotting the logarithm of the PK parameters against the logarithm of body weight for these species, researchers can extrapolate to predict the likely parameters in humans, providing a scientific basis for estimating a safe and potentially effective starting dose in clinical studies. aplanalytics.com

Advanced Analytical Methodologies for Research on Bis 2 Phenylcyclopropylammonium Sulfate

Chromatographic Techniques for Quantitative Analysis in Research Samples

Chromatographic techniques are fundamental in the separation and quantification of Bis-(2-phenylcyclopropylammonium)sulfate and its related substances from complex matrices. The choice of technique is often dictated by the specific research question, the nature of the sample, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound in various research contexts. Its versatility is enhanced by the array of available detectors, with Ultraviolet (UV) and Mass Spectrometry (MS) being the most prominent for this compound.

UV detection is a widely used, robust, and cost-effective method for the quantification of this compound. The analysis typically involves a reversed-phase column, such as a C18, and an isocratic mobile phase. For instance, a simple and rapid HPLC-UV method can be employed for its determination in pharmaceutical formulations and biological samples like urine. nih.govchromatographyonline.com The phenyl group in the molecule allows for strong UV absorbance, making this detection method highly suitable.

| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 |

| Column | Symmetry C18 | Kinetex® C18 |

| Mobile Phase | 50 mM KH2PO4 (pH 4.55):methanol:water (20:10:70) | Acetonitrile - 0.1% orthophosphoric acid (10:90, v/v) |

| Detection Wavelength | 264 nm | 220 nm |

| Flow Rate | Not specified | 1.0 mL/min |

| Retention Time | ~6.7 min | ~2 min |

| Linear Range | 25 - 375 nmol/mL | 3 - 150 µg/mL |

| Limit of Detection (LOD) | 5 nmol/mL | 0.164 µg/mL |

| Limit of Quantitation (LOQ) | Not specified | 0.498 µg/mL |

The coupling of HPLC with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications. shimadzu.com.br This technique is invaluable for quantifying low concentrations of this compound and its metabolites in complex biological matrices such as plasma and oral fluid. sepscience.com The high specificity of MS detection minimizes interference from matrix components, a common challenge in bioanalysis. shimadzu.com.br

Gas Chromatography (GC) for Volatile Metabolites and Impurities

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is employed for the determination of the parent compound, its metabolites, and potential volatile impurities. nih.govthermofisher.com

For the analysis of the compound and its non-volatile metabolites, derivatization is often necessary to increase their volatility and thermal stability. For instance, derivatization with reagents like pentafluoroproprionic anhydride (B1165640) (PFPA) has been used for the quantitation of tranylcypromine (B92988) in biological samples. nih.gov A novel assay procedure involving derivatization with S-(-)-N-(trifluoroacetyl)-prolyl chloride allows for the gas chromatographic analysis of the resulting diastereoisomers, enabling the separation and quantification of the enantiomers of tranylcypromine. nih.gov

Headspace GC-MS is a particularly useful technique for the analysis of volatile impurities, such as residual solvents, which may be present from the manufacturing process. chromatographyonline.comscharlab.com This method involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. This technique minimizes matrix effects and allows for the sensitive detection of volatile organic impurities. scharlab.com While specific studies on volatile metabolites of this compound are not extensively detailed, the known metabolic pathways suggest the potential formation of volatile derivatives that could be amenable to GC-MS analysis.

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the screening and purity assessment of pharmaceuticals. researchgate.net It can be used as a preliminary analytical tool to identify the presence of this compound and to detect any major impurities. researchgate.netnih.gov

In a typical TLC analysis, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and the plate is developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. Visualization of the separated spots can be achieved under UV light or by using various staining reagents.

High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and quantitation capabilities compared to conventional TLC. mdpi.comnih.gov HPTLC methods can be validated according to ICH guidelines and used for the routine quality control of pharmaceutical formulations containing this compound to ensure their purity and identity. nih.gov

Spectroscopic and Spectrometric Techniques for Structural and Quantitative Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound, its metabolites, and for detailed studies of its molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the structure and conformation of molecules in solution. While direct NMR studies on the conformational and interaction dynamics of this compound are not extensively published, the principles of NMR spectroscopy are highly applicable to such research.

¹H and ¹³C NMR are routinely used to confirm the chemical structure of the compound. More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms, which is crucial for determining the three-dimensional conformation of the molecule in solution. mdpi.com

Furthermore, NMR is an excellent method for studying intermolecular interactions. For example, NMR can be used to investigate the binding of this compound to its biological targets, providing insights into the specific amino acid residues involved in the interaction and any conformational changes that occur upon binding. By monitoring changes in chemical shifts and relaxation rates, researchers can characterize the binding affinity and kinetics of these interactions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for the identification and quantification of metabolites of this compound.

When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of complex biological samples. Tandem Mass Spectrometry (MS/MS) further enhances the specificity by subjecting a selected precursor ion (e.g., the protonated molecule of a potential metabolite) to fragmentation, generating a characteristic product ion spectrum. This fragmentation pattern serves as a "fingerprint" for the molecule, enabling its confident identification.

Research has identified several metabolites of tranylcypromine, including p-hydroxytranylcypromine. nih.gov The identification of these metabolites is often achieved by comparing the retention times and MS/MS spectra of the metabolites in biological samples with those of authentic standards. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites.

UV-Vis Spectrophotometry for Reaction Monitoring and Quantification

UV-Vis spectrophotometry is a versatile analytical technique frequently employed in the study of this compound, known chemically as tranylcypromine sulfate (B86663). The presence of a phenyl group in its structure imparts chromophoric properties, allowing the molecule to absorb light in the ultraviolet range. This characteristic is fundamental to its quantification and monitoring in various contexts, from bulk drug analysis to its determination in complex mixtures.

Direct spectrophotometric methods rely on measuring the absorbance of a solution containing the compound at its wavelength of maximum absorption (λmax). For this compound, this is typically observed around 265 nm. wjpps.com The response is linear over specific concentration ranges, allowing for straightforward quantification. wjpps.com However, direct measurement can be hindered by spectral overlap when other absorbing species are present in the sample matrix. rsc.org

To overcome such interferences, derivative spectrophotometry has been successfully applied. rsc.orgnih.gov This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. Derivative spectra can enhance the resolution of overlapping bands, allowing for the selective determination of an analyte in the presence of interfering substances. rsc.org For instance, a method using first- and fourth-derivative UV spectrophotometry has been developed for the simultaneous determination of tranylcypromine sulfate and trifluoperazine (B1681574) dihydrochloride (B599025) in tablets. rsc.orgnih.gov By measuring the amplitude of the first-derivative spectrum at the zero-crossing point of the interfering compound (around 260 nm) and the fourth-derivative spectrum at 271 nm, both compounds can be accurately quantified without prior separation. rsc.org

Furthermore, UV-Vis detectors are commonly coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) for the routine analysis of this compound. tandfonline.comjapsonline.com In this setup, the spectrophotometer measures the absorbance of the column effluent at a fixed wavelength (e.g., 220 nm or 264 nm), providing sensitive and selective quantification of the compound after it has been separated from other components. tandfonline.comjapsonline.com

| Analytical Method | Wavelength (λ) | Linear Concentration Range | Matrix/Application | Source |

|---|---|---|---|---|

| UV Spectrophotometry (Absorption Maxima) | 265 nm | 80-480 µg/mL | Bulk Drug | wjpps.com |

| HPLC-UV | 264 nm | 25-375 nmol/mL | Urine and Pharmaceutical Formulation | tandfonline.com |

| HPLC-UV | 220 nm | 3-150 µg/mL | Bulk Drug and Tablets | japsonline.com |

| Fourth-Derivative Spectrophotometry | 271 nm | Not Specified | Simultaneous determination with Trifluoperazine | rsc.org |

Electrochemical and Biosensor-Based Analytical Approaches in Research

Electrochemical and biosensor-based methods represent a frontier in the analysis of this compound, offering high sensitivity and selectivity. These approaches are particularly valuable as they often leverage the compound's primary biochemical activity: the inhibition of monoamine oxidase (MAO) enzymes. drugbank.compatsnap.com

The fundamental principle behind many of these biosensors is the measurement of a change in an electrochemical signal resulting from the inhibition of MAO. MAO enzymes catalyze the oxidative deamination of monoamines, a reaction that produces hydrogen peroxide (H₂O₂) as a byproduct. nih.gov An electrochemical biosensor can be constructed by immobilizing MAO onto an electrode surface. nih.gov In the presence of an MAO substrate like benzylamine, the enzymatic reaction proceeds, generating H₂O₂. This H₂O₂ can then be electrochemically detected, typically by measuring the reduction current at a low potential (e.g., -50 mV). nih.govnih.gov

When an inhibitor such as this compound is introduced, it binds to the MAO, reducing its catalytic activity. This leads to a decrease in the rate of H₂O₂ production and, consequently, a measurable decrease in the electrochemical signal. The degree of inhibition directly correlates with the concentration of the inhibitor, allowing for its quantification. nih.gov Research has focused on developing biosensors that can selectively detect inhibitors for different MAO isoforms (MAO-A and MAO-B). nih.gov For instance, a biosensor was developed where MAO-A was inhibited by β-carbolines like harmane and norharmane, while MAO-B was only inhibited by norharmane, demonstrating the potential for inhibitor screening and characterization. nih.gov

Advanced biosensor designs incorporate nanomaterials to enhance performance. A dual-mode biosensor for MAO-B activity was developed using Prussian blue nanoparticles (PB NPs). nih.gov These nanoparticles react with H₂O₂ to produce a reduction current, and their consumption can also be monitored by Surface-Enhanced Raman Scattering (SERS), providing two verifiable output signals for improved accuracy. nih.gov Such innovative approaches highlight the potential for developing rapid and reliable analytical tools for studying MAO inhibitors. vu.lt

| Biosensor Type | Enzyme | Detection Principle | Detected Analyte | Key Findings/Application | Source |

|---|---|---|---|---|---|

| Amperometric Biosensor | MAO-A and MAO-B | Enzyme inhibition | Hydrogen Peroxide (H₂O₂) | Detection of MAO inhibitors (β-carbolines); demonstrated differential inhibition of MAO-A vs. MAO-B. | nih.gov |

| Dual-Mode Biosensor (Electrochemical and SERS) | MAO-B | Enzyme activity detection | Hydrogen Peroxide (H₂O₂) | Utilized Prussian blue nanoparticles; electrochemical detection limit of 17.13 ng/mL for MAO-B. | nih.gov |

| Surface Plasmon Resonance (SPR) Biosensor | MAO-A and MAO-B | Enzyme inhibition | Binding of inhibitor | Used to estimate binding constants (KD) and inhibitory activity (IC50) of novel MAO-A inhibitors. | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tranylcypromine |

| Trifluoperazine dihydrochloride |

| Hydrogen peroxide |

| Benzylamine |

| Harmane |

| Harmaline |

| Norharmane |

| Serotonin (B10506) |

| Norepinephrine |

Computational and Theoretical Chemistry Applications in Research on Bis 2 Phenylcyclopropylammonium Sulfate

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a receptor at the atomic level. These methods have been extensively applied to understand the interactions of tranylcypromine (B92988) with its primary targets, monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1).

Molecular Docking: Docking studies have been crucial in elucidating the binding modes of tranylcypromine and its derivatives within the active sites of MAO-A, MAO-B, and LSD1. mdpi.comresearchgate.netmdpi.com These studies have shown that the trans-2-phenylcyclopropylamine scaffold fits into the substrate-binding pocket of these enzymes. For instance, docking simulations of tranylcypromine into the active site of MAO-B have revealed key interactions with residues such as Tyr435, Tyr326, Cys172, and Gln206. acs.org The phenyl ring of tranylcypromine often engages in hydrophobic interactions, while the amino group can form hydrogen bonds. researchgate.net In the case of LSD1, docking has been used to guide the design of derivatives with improved potency and selectivity by exploring interactions with hydrophobic residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor. frontiersin.orgnih.gov

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of binding poses predicted by docking and to observe conformational changes over time. researchgate.net Simulations of tranylcypromine bound to trypsin have shown that the ligand can adopt alternative binding conformations, highlighting the flexibility of the ligand within the binding pocket. researchgate.net For LSD1, MD simulations have been employed to confirm the stability of interactions between the enzyme and tranylcypromine derivatives, further validating the binding modes suggested by docking studies. researchgate.netnih.gov These simulations have been instrumental in understanding how modifications to the tranylcypromine scaffold affect binding affinity and selectivity.

Interactive Table: Key interactions of tranylcypromine with target enzymes as revealed by molecular docking.

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| MAO-B | Tyr435, Tyr326, Cys172, Gln206 | Hydrogen bonding, Hydrophobic | acs.org |

| LSD1 | Asp555, Tyr761, Val333, His564 | Hydrogen bonding, van der Waals, Hydrophobic | nih.govresearchgate.net |

| Trypsin | Gly219, Asp189 | Hydrogen bonding | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, including their structure, stability, and reactivity. acs.orgnih.gov These methods have been applied to tranylcypromine and its analogs to understand the electronic factors that govern their inhibitory activity.

Calculations on fluorinated derivatives of trans-2-phenylcyclopropylamine have revealed hyperconjugative interactions that influence the conformation and basicity of the amino group, which is critical for its interaction with target enzymes. nih.gov Quantum mechanical studies have also been used to model the reaction mechanism of MAO and LSD1, providing insights into the covalent adduct formation between tranylcypromine and the FAD cofactor. researchgate.netresearchgate.net These calculations help to explain the irreversible nature of inhibition by tranylcypromine. Furthermore, DFT has been used to study the electronic structure of intermediates in the catalytic cycle of related enzymes, which can inform the design of new inhibitors. nih.govtandfonline.com In a study of cis- and trans-PCPA derivatives, quantum chemical properties were examined in relation to their inhibitory activities against LSD1 and LSD2. science.gov

In Silico ADME Prediction and Pharmacophore Modeling

In Silico ADME Prediction: Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. researchgate.net For derivatives of tranylcypromine, in silico ADME predictions have been used to evaluate their drug-like properties. nih.gov These studies have assessed parameters such as lipophilicity, solubility, and potential for metabolism by cytochrome P450 enzymes. tubitak.gov.tr For example, in the design of novel LSD1 inhibitors based on the tranylcypromine scaffold, ADMET properties were predicted to ensure that the designed molecules had favorable pharmacokinetic profiles.